Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17326175
InChI: InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-8(6-16)10-9(14)5-4-7(2)11(10)15-12/h4-6,15H,3H2,1-2H3
SMILES:
Molecular Formula: C13H12BrNO3
Molecular Weight: 310.14 g/mol

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC17326175

Molecular Formula: C13H12BrNO3

Molecular Weight: 310.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate -

Specification

Molecular Formula C13H12BrNO3
Molecular Weight 310.14 g/mol
IUPAC Name ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate
Standard InChI InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-8(6-16)10-9(14)5-4-7(2)11(10)15-12/h4-6,15H,3H2,1-2H3
Standard InChI Key OMHLANBNVUZCAB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(C=CC(=C2N1)C)Br)C=O

Introduction

Structural Characterization and Physicochemical Properties

The molecular formula of ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is C₁₃H₁₂BrNO₃, derived from the indole core substituted at positions 2 (ethyl carboxylate), 3 (formyl), 4 (bromo), and 7 (methyl). Its molecular weight is 310.15 g/mol, calculated from the atomic masses of its constituent elements . Key structural features include:

  • Indole backbone: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.

  • Electron-withdrawing groups: The bromine atom (4-position) and formyl group (3-position) create electron-deficient regions, influencing reactivity.

  • Steric effects: The 7-methyl group introduces steric hindrance, potentially affecting regioselectivity in subsequent reactions.

A comparative analysis of similar compounds reveals critical trends:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate C₁₂H₁₀BrNO₃296.12Bromo (4), formyl (3), ester (2)
Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate C₁₂H₁₂BrNO₂282.13Bromo (7), methyl (3), ester (2)
Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate C₁₁H₈BrNO₃282.09Bromo (4), formyl (3), ester (2)

The presence of both bromine and formyl groups distinguishes this compound from simpler indole derivatives, enabling unique reaction pathways. The LogP value (octanol-water partition coefficient) is estimated at 3.1–3.5 based on analogs , suggesting moderate lipophilicity suitable for drug discovery applications.

Synthetic Strategies and Optimization

Core Indole Formation

The indole nucleus is typically constructed via:

  • Fischer indole synthesis: Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions.

  • Buchwald-Hartwig amination: Palladium-catalyzed coupling for assembling substituted indoles .

For this derivative, a 7-methylindole precursor would serve as the starting material. Bromination at position 4 can be achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. Subsequent formylation at position 3 may employ Vilsmeier-Haack conditions (POCl₃/DMF), which selectively formylate electron-rich aromatic positions .

Esterification and Functionalization

The ethyl ester at position 2 is introduced via:

  • Steglich esterification: Using ethyl chloroformate and DMAP catalyst.

  • Mitsunobu reaction: For oxygen-sensitive substrates, employing DIAD and triphenylphosphine .

Critical challenges include:

  • Regioselectivity control: Competing reactions at positions 3 and 7 require careful temperature modulation.

  • Functional group compatibility: The formyl group’s reactivity necessitates protection (e.g., acetal formation) during bromination steps.

Chemical Reactivity and Derivative Synthesis

Formyl Group Reactivity

The 3-formyl group participates in:

  • Condensation reactions: With amines to form Schiff bases, useful in metal-organic frameworks (MOFs).

  • Nucleophilic additions: Grignard reagents or hydride reductions to produce hydroxymethyl derivatives .

Bromine Substitution Pathways

The 4-bromo substituent enables:

Reaction TypeConditionsProducts
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidsBiaryl-indole hybrids
Ullmann couplingCuI, diamines, aryl halidesN-aryl indole derivatives
Nucleophilic aromatic substitutionKCN/18-crown-6, DMF4-Cyanoindole analogs

Ester Hydrolysis and Decarboxylation

Under basic conditions (NaOH/EtOH/H₂O), the ethyl ester hydrolyzes to the carboxylic acid, which undergoes decarboxylation at 150–200°C to yield 4-bromo-3-formyl-7-methyl-1H-indole . This intermediate serves as a precursor for further functionalization.

Industrial Applications and Process Optimization

Large-Scale Synthesis

Key process parameters for kilogram-scale production include:

ParameterOptimal RangeEffect on Yield
Bromination temperature0–5°CMinimizes di-bromination byproducts
Formylation time4–6 hoursBalances conversion vs. decomposition
Esterification catalyst5 mol% DMAPAccelerates reaction without side products

Continuous flow reactors improve safety and yield in bromination steps, achieving 85–92% purity after crystallization.

Future Research Directions

  • Crystallographic studies to resolve the compound’s solid-state conformation and intermolecular interactions.

  • Proteomic profiling to identify protein targets of the formyl group using activity-based protein profiling (ABPP).

  • Hybrid catalyst development for asymmetric functionalization at the 7-methyl position.

  • Structure-activity relationship (SAR) studies comparing 7-methyl vs. 7-H analogs in disease models.

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